(S)-2-(Dimethylamino)-2-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol is a chiral compound with a dimethylamino group and a phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol typically involves the reaction of a suitable precursor with dimethylamine. One common method is the reductive amination of 2-phenylbutanone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or chiral resolution techniques may be employed to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-(Dimethylamino)-2-phenylbutan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(Dimethylamino)-2-phenylpropan-1-ol: A structurally similar compound with a different carbon backbone.
2-(Dimethylamino)-2-phenylethanol: Another similar compound with a shorter carbon chain.
Uniqueness
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3/t12-/m1/s1 |
InChI Key |
JDCWNZJOVSBOLK-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@@](CO)(C1=CC=CC=C1)N(C)C |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.